5-Bromopyrimidine-2,4,6-trione Demonstrates Quantifiable Affinity for Bromodomain-Containing Proteins
The target compound, 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, exhibits measurable in vitro inhibition of human bromodomain-containing protein 1 (BRPF2-BRD1). This provides a quantitative baseline for its use as a probe or starting point for developing epigenetic modulators [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.40E+3 nM |
| Comparator Or Baseline | No direct comparator data available for other 5-halogenated analogs in this specific assay; this serves as a foundational data point for this scaffold. |
| Quantified Difference | N/A (Single-point data) |
| Conditions | BROMOscan assay against human BRPF2-BRD1 expressed in E. coli BL21, measured after 1 hr [1] |
Why This Matters
Provides a defined, quantitative starting point for medicinal chemistry programs focused on bromodomain inhibition, a key target class in oncology and inflammation.
- [1] BindingDB. (2024). BDBM50249772 (CHEMBL4067436): 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. BindingDB. View Source
